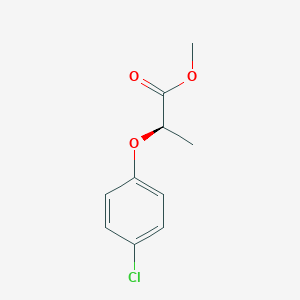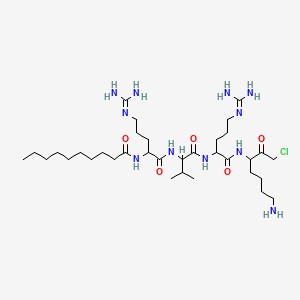
decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl involves the coupling of decanoyl chloride with a peptide sequence containing arginine, valine, lysine, and arginine residuesThe reaction conditions typically include the use of organic solvents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethylketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound and hydrolyzed fragments .
Applications De Recherche Scientifique
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl has a wide range of scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.
Biology: Employed in the study of viral infections and the role of furin in viral maturation.
Medicine: Investigated for its potential as an antiviral agent against flaviviruses.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl exerts its effects by binding to the catalytic site of furin, thereby inhibiting its activity. This inhibition prevents the cleavage of viral glycoproteins, which is essential for viral maturation and infectivity. The compound specifically targets the prM protein of flaviviruses, blocking its conversion to the M protein and thus hindering the formation of infectious viral particles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another furin inhibitor with similar antiviral properties.
2,5-dideoxystreptamine derivatives: Synthetic small molecule furin inhibitors with comparable potency.
Uniqueness
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl is unique due to its specific peptide sequence and the presence of the chloromethylketone group, which provides strong and selective inhibition of furin. This specificity makes it a valuable tool in antiviral research and drug development .
Propriétés
Formule moléculaire |
C34H66ClN11O5 |
|---|---|
Poids moléculaire |
744.4 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
Clé InChI |
GEJSMIRQBNBYGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






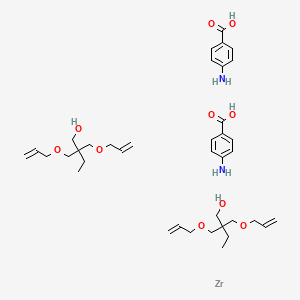
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
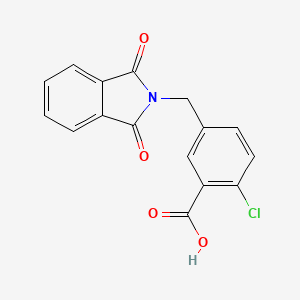
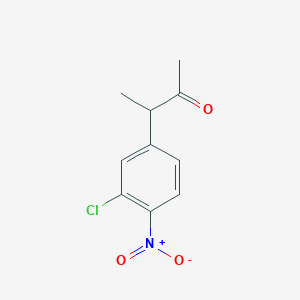
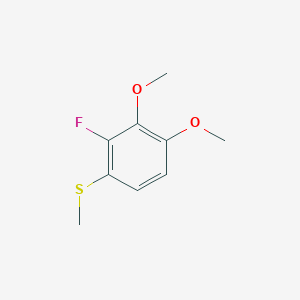
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)
